(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is generally carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Protodeboronation: Strong acids like HCl or bases like NaOH.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkene products.
Oxidation: Corresponding phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C10H9BClF3O2 |
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Molecular Weight |
264.44 g/mol |
IUPAC Name |
[2-chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BClF3O2/c12-9-3-6(5-1-2-5)7(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2 |
InChI Key |
VRKGAYMMERPIJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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